ABT-670
Overview
Description
3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide: Initially developed as a potential treatment for erectile dysfunction, its current uses are primarily limited to scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide involves several steps, starting from commercially available starting materials.
Industrial Production Methods: Industrial production of 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor interactions and agonist activity.
Biology: Investigated for its effects on dopamine receptors in various biological systems.
Medicine: Explored as a potential treatment for erectile dysfunction and other conditions related to dopamine receptor activity.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to a cascade of intracellular events, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of downstream signaling pathways . The compound’s selectivity for the D4 subtype is attributed to its unique structural features, which allow for specific interactions with the receptor .
Comparison with Similar Compounds
3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide is compared with other dopamine D4 receptor agonists, such as:
ABT-724: Similar in structure but with different pharmacokinetic properties.
Cabergoline: A dopamine agonist with broader receptor selectivity.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
The uniqueness of 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide lies in its high selectivity for the D4 receptor and its excellent oral bioavailability .
Properties
IUPAC Name |
3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMPCXNEPHBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212235 | |
Record name | ABT-670 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630119-43-6 | |
Record name | 3-Methyl-N-[[4-(1-oxido-2-pyridinyl)-1-piperidinyl]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630119-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABT-670 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630119436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-670 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-670 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6071XH2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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